molecular formula C7H10N2O2 B564163 N-Methacryloylaziridine-1-carboxamide CAS No. 103175-60-6

N-Methacryloylaziridine-1-carboxamide

Cat. No. B564163
CAS RN: 103175-60-6
M. Wt: 154.169
InChI Key: SSYNWXDKFBUPKQ-UHFFFAOYSA-N
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Description

N-Methacryloylaziridine-1-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of aziridine, a highly reactive and versatile compound that has found applications in many fields, including pharmaceuticals, materials science, and organic chemistry. N-Methacryloylaziridine-1-carboxamide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations have been extensively studied.

Scientific Research Applications

N-Methacryloylaziridine-1-carboxamide has found numerous applications in scientific research. It is widely used as a crosslinking agent in the synthesis of polymers and hydrogels. It has also been used as a monomer in the synthesis of copolymers, which have found applications in drug delivery, tissue engineering, and other biomedical applications. N-Methacryloylaziridine-1-carboxamide has also been used as a reactive intermediate in the synthesis of various compounds, including amino acids and peptides.

Mechanism of Action

The mechanism of action of N-Methacryloylaziridine-1-carboxamide is based on its ability to react with various functional groups, such as amino, hydroxyl, and carboxyl groups. The reaction proceeds through the formation of a covalent bond between the N-Methacryloylaziridine-1-carboxamide molecule and the functional group. This results in the formation of a crosslinked network, which imparts mechanical strength and stability to the polymer or hydrogel.
Biochemical and Physiological Effects:
N-Methacryloylaziridine-1-carboxamide has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on living cells and tissues have not been extensively studied. Some studies have suggested that N-Methacryloylaziridine-1-carboxamide may have cytotoxic effects on certain cell types. Further research is needed to fully understand the biochemical and physiological effects of N-Methacryloylaziridine-1-carboxamide.

Advantages and Limitations for Lab Experiments

N-Methacryloylaziridine-1-carboxamide has several advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used to synthesize a wide range of polymers and hydrogels. It is also relatively easy to synthesize and has low toxicity, making it a safe and convenient choice for use in scientific research. However, there are also some limitations to its use. For example, N-Methacryloylaziridine-1-carboxamide can be unstable under certain conditions and may require special handling and storage. It may also have limited solubility in certain solvents, which can affect its use in some experimental setups.

Future Directions

There are many future directions for research on N-Methacryloylaziridine-1-carboxamide. One area of interest is the development of new synthesis methods that can improve the efficiency and yield of the compound. Another area of interest is the exploration of new applications for N-Methacryloylaziridine-1-carboxamide in fields such as drug delivery, tissue engineering, and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Methacryloylaziridine-1-carboxamide and to optimize its use in lab experiments.

Synthesis Methods

N-Methacryloylaziridine-1-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of methacrylic acid with aziridine in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-Methacryloylaziridine-1-carboxamide by the addition of water. Other methods involve the use of different reagents and catalysts, such as acetic anhydride and sulfuric acid.

properties

IUPAC Name

N-(2-methylprop-2-enoyl)aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)6(10)8-7(11)9-3-4-9/h1,3-4H2,2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNWXDKFBUPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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